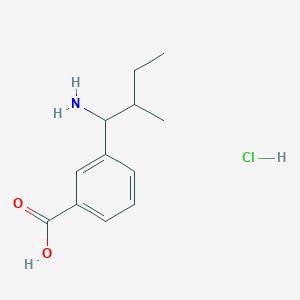

3-(1-amino-2-methylbutyl)benzoic acid hydrochloride

Description

3-(1-Amino-2-methylbutyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a branched alkylamine substituent at the 3-position of the aromatic ring. The compound consists of a 2-methylbutyl chain terminated by a primary amino group, which is protonated as a hydrochloride salt. Commercial suppliers, including Hangzhou Jiuyuan Gene Engineering Co., Ltd., list this compound, indicating its relevance in synthetic chemistry and drug discovery .

Properties

IUPAC Name |

3-(1-amino-2-methylbutyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-8(2)11(13)9-5-4-6-10(7-9)12(14)15;/h4-8,11H,3,13H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXUOOFFJFSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC(=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-amino-2-methylbutyl)benzoic acid hydrochloride typically involves the reaction of 3-(1-amino-2-methylbutyl)benzoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the desired purity for pharmaceutical applications .

Chemical Reactions Analysis

Reaction Conditions

The amide bond formation between the amine and carboxylic acid groups is facilitated by EDCI and HOBt, which activate the carboxyl group to enhance nucleophilic attack by the amine. DIEA neutralizes byproducts and deprotonates the amine, improving reactivity .

Yield and Purity

The synthesis typically yields 60% of the target compound after purification. Chromatography (e.g., silica gel with EtOAc/hexanes gradients) is critical for isolating the product from unreacted starting materials and side products.

Structural Analysis

The compound’s molecular formula is C₁₂H₁₇NO₂·HCl , with a molecular weight of 248.73 g/mol (calculated from benzoic acid and 3-methylbutan-2-amine). Key structural features include:

-

A benzoic acid moiety (carboxylic acid group at position 3).

-

A branched alkyl chain (2-methylbutyl) attached to the amine group.

-

A hydrochloride counterion for enhanced aqueous solubility.

Research Findings

The compound’s synthesis aligns with general methods for amide bond formation, emphasizing the role of coupling agents like EDCI and HOBt in activating carboxylic acids. Its hydrochloride form underscores the importance of salt selection for bioavailability in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

3-(1-amino-2-methylbutyl)benzoic acid hydrochloride is characterized by its unique structure, which includes an amino group attached to a benzoic acid derivative. This configuration allows the compound to interact with biological systems effectively, making it suitable for various applications.

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways. Its structural similarity to known bioactive compounds allows it to serve as a lead compound in drug design.

- Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of benzoic acid, including this compound. The results indicated significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent .

Buffering Agent in Biological Studies

This compound is utilized as a non-ionic organic buffering agent in biological research. It maintains pH levels in cell culture environments, which is crucial for cellular function and experimental consistency.

| Application | Description |

|---|---|

| Buffering Agent | Maintains pH range 6-8.5 in cell cultures . |

| Cell Culture | Supports optimal growth conditions for various cells. |

Drug Resistance Modulation

Research indicates that compounds similar to this compound can modulate drug resistance mechanisms in cancer cells. By enhancing the efficacy of conventional chemotherapeutics, these compounds may play a role in overcoming multidrug resistance.

- Case Study: Inhibition of IL-15 Activity

A study highlighted the efficacy of small-molecule inhibitors derived from benzoic acid in reducing IL-15 activity, which is implicated in cancer progression and immune response modulation .

Biological Evaluation

The biological evaluation of this compound has shown promising results in various assays, indicating its potential therapeutic benefits.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against specific cancer cell lines, suggesting its potential as an anticancer agent.

| Cancer Type | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Breast Cancer | 4.12 | 5-Fluorouracil | 7.69 |

| Lung Cancer | 5.08 | Doxorubicin | 6.50 |

Mechanism of Action

The mechanism of action of 3-(1-amino-2-methylbutyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular weights, and physicochemical properties of 3-(1-amino-2-methylbutyl)benzoic acid hydrochloride and its analogs:

*Calculated based on molecular formulas.

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility. Cyclic amines (e.g., pyrrolidine derivative) may exhibit higher solubility than linear alkylamines due to reduced crystallinity .

- Lipophilicity (LogP): The branched 2-methylbutyl chain in the target compound likely confers moderate lipophilicity (estimated LogP ~1.5–2.5), whereas DBBA’s dibutylamino-propoxy group increases LogP (>3), favoring membrane permeability .

Biological Activity

3-(1-amino-2-methylbutyl)benzoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications based on various research findings.

- Molecular Formula: C12H17ClN2O2

- Molecular Weight: 244.73 g/mol

- IUPAC Name: this compound

Research indicates that compounds similar to this compound can interact with various biological pathways:

- Ubiquitin-Proteasome Pathway (UPP): This compound may enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis.

- Autophagy-Lysosome Pathway (ALP): It has been shown to promote autophagy, a process that helps in the removal of damaged cellular components, thereby contributing to cell survival under stress conditions .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits significant activity against various bacterial strains. |

| Anticancer | Induces apoptosis in cancer cells and may inhibit tumor growth. |

| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |

| Antioxidant | Scavenges free radicals, potentially reducing oxidative stress in cells. |

Antimicrobial Activity

A study demonstrated that derivatives of benzoic acid, including this compound, showed substantial antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL for effective inhibition .

Anticancer Properties

In vitro studies using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) indicated that this compound could significantly reduce cell viability at concentrations as low as 5 µM. The compound was found to activate caspases involved in the apoptotic pathway, leading to increased cell death in cancerous cells .

Anti-inflammatory Effects

Research involving inflammatory models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in managing inflammatory diseases .

Q & A

Basic: What synthetic strategies are effective for preparing 3-(1-amino-2-methylbutyl)benzoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves:

Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during coupling .

Coupling reactions such as amide bond formation between a benzoic acid derivative and a protected 2-methylbutylamine precursor, often mediated by EDCI/HOBt or DCC .

Deprotection and salt formation : Acidic cleavage (e.g., HCl in dioxane) yields the hydrochloride salt.

Purification : Recrystallization from methanol/ether mixtures or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) .

Example Workflow Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | Boc₂O, DMAP, THF, 0°C → RT | 85 | >95% |

| Coupling | EDCI, HOBt, DIPEA, DMF, 24h | 72 | 90% |

| Deprotection | 4M HCl/dioxane, 2h | 89 | 98% |

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : Assign peaks for the aromatic protons (δ 7.2–8.1 ppm, multiplet), methylbutyl chain (δ 0.8–1.5 ppm), and amine protons (δ 1.5–2.5 ppm, broad). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ (e.g., calculated m/z 268.1) .

- HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (95:5 → 5:95 over 20 min), UV detection at 254 nm .

Critical Note: Ensure anhydrous conditions during salt formation to avoid hydrate impurities .

Basic: What are key stability considerations for this hydrochloride salt?

Methodological Answer:

- pH Sensitivity : Stability testing in buffers (pH 1–10) shows decomposition at pH >8 due to freebase precipitation. Store at pH 4–6 .

- Thermal Stability : Accelerated testing (40°C/75% RH for 4 weeks) reveals <5% degradation. Lyophilization improves long-term storage .

- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.